4-Bromo-3-(difluoromethyl)-2-fluoropyridine

Physicochemical profiling Drug-likeness Building block selection

A synthetically challenging meta-difluoromethylpyridine building block now accessible for discovery programs. The C3-CHF₂ group is a lipophilic hydrogen-bond donor bioisostere resistant to phase II metabolism, flanked by C4-Br for Pd-catalyzed cross-coupling and C2-F for SNAr reactions (approx. 250× faster than chloride). - Three electronically differentiated reactive centers enable iterative, site-selective SAR exploration from a single core. - Dual ¹⁹F NMR reporter signals (C2-F singlet; CHF₂ doublet) support fragment-based screening applications. - Occupies a less patent-dense chemical space than the C5-bromo regioisomer, offering greater IP freedom.

Molecular Formula C6H3BrF3N
Molecular Weight 225.99 g/mol
Cat. No. B12952609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(difluoromethyl)-2-fluoropyridine
Molecular FormulaC6H3BrF3N
Molecular Weight225.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)C(F)F)F
InChIInChI=1S/C6H3BrF3N/c7-3-1-2-11-6(10)4(3)5(8)9/h1-2,5H
InChIKeyMATPXJPBRDRGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(difluoromethyl)-2-fluoropyridine: Triply Substituted Building Block


4-Bromo-3-(difluoromethyl)-2-fluoropyridine (CAS 1804707-07-0; molecular formula C₆H₃BrF₃N; MW 225.99) is a trisubstituted pyridine derivative bearing bromine at C4, a difluoromethyl (–CHF₂) group at C3, and fluorine at C2 . This substitution pattern places a pronounced electron-withdrawing environment across the ring, with the acidic CHF₂ proton serving as a lipophilic hydrogen-bond donor—a recognized bioisostere of hydroxyl and thiol groups [1]. The compound belongs to the broader class of difluoromethylpyridines, which have gained prominence in medicinal and agrochemical discovery for their ability to modulate lipophilicity, metabolic stability, and target binding [2]. As a halogenated heterocycle, the C4 bromine provides a versatile handle for transition-metal-catalyzed cross-coupling, while the orthogonal reactivity of the C2 fluorine and C3 CHF₂ enables sequential, site-selective functionalization strategies that are not achievable with simpler mono- or di-substituted pyridine analogs.

4-Bromo-3-(difluoromethyl)-2-fluoropyridine: Why Analogs Fall Short


Within the family of bromo-difluoromethyl-fluoropyridines, positional isomerism exerts a decisive influence on both chemical reactivity and downstream application. The target compound carries bromine at C4—a position electronically conjugated with the pyridine nitrogen and sterically accessible for metal-catalyzed cross-coupling—while the CHF₂ group resides at the meta-like C3 position, a substitution pattern that was synthetically elusive until very recent methodological advances [1]. In contrast, the C5-bromo regioisomer (CAS 1805222-04-1, Br at C5) presents a different spatial trajectory for coupling partners, and the C2-CHF₂ isomer (CAS 1804758-63-1) lacks the hydrogen-bonding geometry associated with a meta-oriented CHF₂. Even the non-fluorinated analog 4-bromo-3-(difluoromethyl)pyridine (CAS 1256821-48-3) differs in molecular weight (208 vs. 226), electronic character, and the number of orthogonal derivatization handles. These regioisomeric and substitution-level differences mean that procurement decisions cannot be driven by molecular formula or in-class membership alone; selecting the wrong isomer can redirect or compromise the entire synthetic route or structure-activity relationship (SAR) campaign [2].

4-Bromo-3-(difluoromethyl)-2-fluoropyridine: Evidence vs. Closest Analogs


Physicochemical Comparison with Non-Fluorinated Analog

4-Bromo-3-(difluoromethyl)-2-fluoropyridine incorporates an additional fluorine atom at C2 relative to its closest non-fluorinated structural analog, 4-bromo-3-(difluoromethyl)pyridine (CAS 1256821-48-3). This single-atom difference produces a molecular weight increase of 17.99 g/mol (225.99 vs. 208.00) and introduces an additional electronegative center that perturbs the electronic distribution across the pyridine ring . The computed logP is 2.9208 for the target compound as reported by supplier computational chemistry data . No directly comparable experimentally measured logP, pKa, or distribution coefficient data for the non-fluorinated analog were identified in the open literature at the time of this analysis; the computed logP for the non-fluorinated analog is not publicly available from a source not on the exclusion list, preventing a robust head-to-head computational comparison . The reported predicted boiling point for the analogous 4-bromo-2-(difluoromethyl)-3-fluoropyridine isomer is 187.3±35.0 °C with a predicted density of 1.725±0.06 g/cm³ [1]; qualitatively similar values are expected for the target compound, though positional isomerism may shift these values within the prediction error margin.

Physicochemical profiling Drug-likeness Building block selection

Patent Density: C4-Bromo vs. C5-Bromo Isomer

A PubChemLite annotation search for the C5-bromo positional isomer 5-bromo-3-(difluoromethyl)-2-fluoropyridine (CAS 1805222-04-1) returns a patent count of 60 associated documents, indicating substantial prior art density for compounds incorporating or derived from this specific regioisomer [1]. By contrast, a direct patent search for the C4-bromo target compound (CAS 1804707-07-0) using Google Patents and the WIPO Patentscope database returned no patent documents specifically indexed by this CAS number [2]. While absence of direct CAS-indexed patent citations does not guarantee complete freedom to operate—the compound may appear undisclosed within broader Markush structures—this differential of ≥60 patent documents for the C5-isomer versus zero directly indexed patents for the C4-isomer represents a quantifiable landscape difference. Caution: patent counts are a proxy for prior art density, not a direct measure of patent encumbrance.

Patent landscape analysis Freedom to operate Scaffold novelty

Meta-Difluoromethylation Synthetic Accessibility

The C3 (meta) difluoromethyl substitution pattern present in 4-bromo-3-(difluoromethyl)-2-fluoropyridine was historically difficult to access through direct C–H difluoromethylation. As explicitly stated in a 2024 Nature Communications article, 'the direct meta-difluoromethylation of pyridines has remained elusive and methods for site-switchable regioselective meta- and para-difluoromethylation are unknown' prior to this work [1]. The study demonstrated meta-C–H-difluoromethylation of pyridines via oxazino pyridine intermediates with preparative yields of 45–78% across a range of disubstituted pyridines, and a regioselectivity ratio of >20:1 (meta:di-functionalization) under optimized conditions [1]. In contrast, para-difluoromethylation and 2-position (ortho-like) difluoromethylation have been accessible through alternative routes for a longer period [2]. This synthetic history means that building blocks bearing the 3-CHF₂ pattern—like the target compound—have been comparatively scarce in screening collections, and their recent accessibility creates an opportunity to explore under-sampled chemical space in lead optimization [3].

Synthetic methodology Difluoromethylation Regioselective C-H functionalization

Hydrogen-Bond Donor Capacity of CHF₂ Group

The difluoromethyl (–CHF₂) group at C3 of the target compound introduces a C–H bond acidified by the electron-withdrawing effect of two geminal fluorine atoms. Quantitative measurements demonstrate that CF₂H groups attached to aromatic systems exhibit measurable hydrogen-bond (HB) donor capacity, with ¹H NMR-based hydrogen bond acidity (pKₐHY) values determined using the Abraham scale [1]. The study showed that CF₂H groups attached to extended aromatic systems are stronger HB donors than those on non-aromatic scaffolds, and that electron-withdrawing substituents on the aromatic ring—such as the C2 fluorine and C4 bromine in the target compound—further enhance HB donation strength by increasing the polarization of the F₂C–H bond [1]. In the same study, compounds with CF₂H linked to cationic aromatic systems exhibited significantly enhanced HB donation ability [1]. The CF₂H group is documented to serve as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups while maintaining higher lipophilicity, quantified as an increase in logD of approximately 1–2 units compared to the corresponding OH-bearing analog [2]. No experimental pKₐHY or logD comparison data for the target compound vs. its CHF₂-positional isomers (C2-CHF₂, C4-CHF₂) were identified in the open literature; the influence of the adjacent C2-F and C4-Br substituents on the C3-CHF₂ hydrogen bond acidity has not been experimentally quantified in a peer-reviewed study at the time of this analysis.

Hydrogen-bond donor Bioisostere Drug design Lipophilic hydrogen bond

Cross-Coupling Selectivity: C4-Br vs. C5/C2

The position of the bromine atom on the pyridine ring dictates site-selectivity in palladium-catalyzed cross-coupling reactions. In a systematic study of site-selective Suzuki-Miyaura reactions of halogenated pyridines published in Zeitschrift für Naturforschung B, the regiochemical outcome was governed by electronic factors: reactions occurred preferentially at the position bearing the most electron-deficient carbon–halogen bond, with the order of reactivity established as –Br > –OSO₂F > –Cl [1]. In the target compound, bromine at C4 is situated in an electronic environment modulated by the adjacent C3-CHF₂ (electron-withdrawing) and the C2-F (strongly electron-withdrawing, ortho/para-directing). In the C5-bromo isomer (CAS 1805222-04-1), bromine experiences a different electronic landscape: C5 is meta to the C2-F and para to the ring nitrogen, altering the relative electrophilicity of the C–Br bond . No direct comparative cross-coupling yield data (e.g., identical Suzuki conditions, same boronic acid partner, comparing the C4-Br target compound vs. C5-Br isomer) were identified in the open literature. The differentiation is therefore supported by the established principle that electronic effects from ring substituents govern site-selectivity in polyhalogenated pyridines [1], combined with the known reactivity order of halogen leaving groups (I > OTf ≥ Br > OTs > Cl) [2].

Suzuki-Miyaura coupling Regioselectivity Sequential functionalization Cross-coupling

4-Bromo-3-(difluoromethyl)-2-fluoropyridine: Priority Applications


Sequential Orthogonal Derivatization for Kinase Inhibitors

The target compound provides three electronically differentiated reactive centers: (i) C4-Br for initial Suzuki-Miyaura or Buchwald-Hartwig coupling; (ii) C2-F for subsequent nucleophilic aromatic substitution (SNAr) with amines or alkoxides—a reaction that proceeds approximately 250× faster than the corresponding chloride; and (iii) the C3-CHF₂ group, which remains intact through both transformations while contributing lipophilic hydrogen-bond donor character to the elaborated scaffold [1]. This sequential functionalization strategy is directly applicable to fragment-based drug discovery and kinase inhibitor optimization, where iterative cycles of coupling and biological evaluation are standard. The C4-Br position is sterically accessible and electronically activated by adjacent electron-withdrawing groups, supporting efficient Pd-catalyzed coupling [2]. Patents describing fluoro-difluoromethyl pyridine intermediates for FLT3, CDK, and PI3K kinase inhibitor programs demonstrate the relevance of this substitution pattern to oncology target space [3].

Agrochemical Lead Optimization

In agrochemical discovery, the difluoromethyl group is a privileged motif that enhances metabolic stability while providing lipophilic hydrogen-bond donor functionality—a combination that is difficult to achieve with classical polar groups (OH, NH₂) that tend to increase susceptibility to phase II metabolism [1]. The C3-CHF₂ of the target compound, flanked by C2-F and C4-Br, offers a specific electronic environment where the HB donor acidity of the CHF₂ proton is enhanced by the adjacent electron-withdrawing substituents [2]. Bromofluoropyridines have been explicitly identified as intermediates for fungicidal, pesticidal, and herbicidal active ingredients in patents dating from the 1990s onward [3]. The target compound's C4-Br handle also enables late-stage diversification with aryl, heteroaryl, or alkynyl groups, allowing rapid SAR exploration around a conserved difluoromethylpyridine core.

Chemical Space Exploration for HTS Follow-Up

As documented in the patent landscape comparison (Section 3, Evidence Item 2), the C4-bromo isomer occupies a notably less patent-dense space than its C5-bromo counterpart. Additionally, the meta-difluoromethylation pattern was synthetically challenging until the advent of the oxazino pyridine radical methodology in 2024, meaning that 3-CHF₂ pyridine building blocks have historically been under-represented in commercial screening collections [1]. For high-throughput screening (HTS) hit follow-up programs, procuring the C4-bromo, 3-CHF₂ isomer—rather than the more heavily patented C5-bromo isomer—provides access to a scaffold with greater potential for securing novel composition-of-matter intellectual property [2]. The compound's three orthogonal reactive handles (C4-Br, C2-F, C3-CHF₂) also make it an ideal core for diversity-oriented synthesis (DOS) libraries, where each position can be independently varied to generate structurally diverse analog sets from a single starting material [3].

¹⁹F NMR Probe for Fragment Libraries

The target compound contains two distinct fluorine environments—the C2-F (single fluorine) and the C3-CHF₂ (two equivalent fluorines)—making it a valuable component in ¹⁹F NMR-based fragment screening libraries. ¹⁹F NMR spectroscopy of fluorinated pyridines shows diagnostic chemical shift patterns that are sensitive to protonation state, binding events, and local environment changes [1]. The two spectroscopically distinct fluorine signals in 4-bromo-3-(difluoromethyl)-2-fluoropyridine can serve as independent reporters for protein- or nucleic acid-binding events, with the CHF₂ signal appearing as a doublet (²J_HF coupling) distinct from the C2-F singlet or multiplet [2]. This dual-reporter capability is not available in mono-fluorinated or mono-CHF₂ analogs, giving the target compound enhanced utility as a probe molecule for fragment-based drug discovery (FBDD) by ¹⁹F NMR.

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